molecular formula C156H212N34O52S8 B10770274 2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate

2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate

Cat. No.: B10770274
M. Wt: 3652 g/mol
InChI Key: UQYUYHHXESUXGH-ABPLELQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GE-137 involves the construction of a 26-amino acid cyclic peptide. The peptide is conjugated to a fluorescent cyanine dye, which allows it to be used as a probe . The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. the general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization and dye conjugation .

Industrial Production Methods

Industrial production of GE-137 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers for SPPS, large-scale purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

GE-137 primarily undergoes binding interactions rather than traditional chemical reactions. Its main function is to bind to the c-Met receptor, a process that involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Common Reagents and Conditions

The synthesis of GE-137 involves reagents commonly used in peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conjugation of the fluorescent dye may involve additional reagents specific to the dye chemistry .

Major Products Formed

The major product formed from the synthesis of GE-137 is the cyclic peptide conjugated to the fluorescent dye. There are no significant by-products reported in the literature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GE-137 is unique due to its combination of a cyclic peptide structure and a fluorescent cyanine dye, which provides high specificity and sensitivity in detecting colorectal polyps. Its ability to be administered intravenously and accumulate specifically in c-Met-expressing tumors sets it apart from other similar compounds .

Properties

Molecular Formula

C156H212N34O52S8

Molecular Weight

3652 g/mol

IUPAC Name

2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C156H212N34O52S8/c1-85(169-88(4)195)135(212)165-76-126(202)171-111(80-192)145(222)184-114-83-245-244-82-113(183-144(221)109(69-92-72-162-100-31-17-16-30-97(92)100)179-148(225)112-81-243-246-84-115(182-143(220)108(178-147(114)224)68-91-41-45-94(197)46-42-91)149(226)180-110(79-191)137(214)168-78-128(204)189-62-27-35-119(189)153(230)190-63-26-34-118(190)150(227)174-102(33-25-59-161-154(158)159)138(215)176-106(66-89-28-11-8-12-29-89)141(218)172-104(139(216)181-112)50-55-130(207)208)146(223)177-107(67-90-39-43-93(196)44-40-90)142(219)173-105(51-56-131(209)210)140(217)186-133(87(3)194)152(229)175-103(49-54-129(205)206)136(213)166-77-127(203)185-132(86(2)193)151(228)167-74-124(200)163-73-123(199)164-75-125(201)170-101(134(157)211)32-18-20-58-160-122(198)38-15-10-21-60-187-116-52-47-95(249(237,238)239)70-98(116)155(5,6)120(187)36-13-9-14-37-121-156(7,57-19-23-64-247(231,232)233)99-71-96(250(240,241)242)48-53-117(99)188(121)61-22-24-65-248(234,235)236/h8-9,11-14,16-17,28-31,36-37,39-48,52-53,70-72,85-87,101-115,118-119,132-133,162,191-194H,10,15,18-27,32-35,38,49-51,54-69,73-84H2,1-7H3,(H39-,157,158,159,160,161,163,164,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,195,196,197,198,199,200,201,202,203,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,231,232,233,234,235,236,237,238,239,240,241,242)/t85-,86+,87+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,118-,119-,132-,133-,156?/m0/s1

InChI Key

UQYUYHHXESUXGH-ABPLELQPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCCCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)CCCCS(=O)(=O)O)C=C(C=C4)S(=O)(=O)[O-])CCCCS(=O)(=O)O)(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N6)CC8=CNC9=CC=CC=C98)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H](NC7=O)CO)CCCNC(=N)N)CC1=CC=CC=C1)CCC(=O)O)CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)CCCCS(=O)(=O)O)C=C(C=C4)S(=O)(=O)[O-])CCCCS(=O)(=O)O)(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)N6)CC8=CNC9=CC=CC=C98)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C(NC7=O)CO)CCCNC(=N)N)CC1=CC=CC=C1)CCC(=O)O)CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C)O

Origin of Product

United States

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